molecular formula C13H12N4O3 B2821765 N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034256-18-1

N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide

Cat. No.: B2821765
CAS No.: 2034256-18-1
M. Wt: 272.264
InChI Key: OJEJRZNGXCVDCC-UHFFFAOYSA-N
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Description

N-(4-Carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide is a pyrimidine derivative characterized by a carboxamide group at position 4 of the pyrimidine ring, a methoxy substituent at position 6, and a 4-carbamoylphenyl moiety attached to the carboxamide nitrogen. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-20-11-6-10(15-7-16-11)13(19)17-9-4-2-8(3-5-9)12(14)18/h2-7H,1H3,(H2,14,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEJRZNGXCVDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide typically involves multi-step reactions. One common approach is the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then subjected to further reactions to introduce the pyrimidine ring and methoxy group . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine or pyridine .

Industrial Production Methods

For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. This often involves the use of safer and more efficient reagents and solvents. For example, tetrahydrofuran can be used as a substitute for dichloromethane to minimize health risks . The overall yield of the industrial process can exceed 78%, making it a viable option for large-scale production .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxy Group

The 6-methoxy group undergoes substitution under alkaline conditions. This reactivity is analogous to methodologies described in pyrimidine chemistry, where alkoxy groups are displaced by nucleophiles such as amines or alcohols .

Key Conditions and Outcomes:

ReagentConditionsProductYield/Selectivity
Ammonia (NH₃)Reflux, K₂CO₃, DMF, 80°C6-Amino derivative~85% (analogous)
Ethanol (EtOH)NaOEt, reflux, 6 h6-Ethoxy analog~78%
Hydrazine (NH₂NH₂)EtOH, 60°C, 4 h6-Hydrazinylpyrimidine~90%

Mechanism:
The reaction proceeds via an S~N~Ar (nucleophilic aromatic substitution) pathway, where the electron-deficient pyrimidine ring facilitates attack by nucleophiles at position 6. Alkaline conditions deprotonate the nucleophile and enhance its reactivity .

Hydrolysis of Carboxamide Groups

Both the pyrimidine-4-carboxamide and the 4-carbamoylphenyl group undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or ammonium salts .

Reaction Pathways:

SubstrateConditionsProductNotes
Pyrimidine carboxamide6M HCl, reflux, 12 hPyrimidine-4-carboxylic acidQuantitative
Phenyl carbamoylNaOH (aq), 100°C, 6 h4-Aminobenzoic acid~70% yield

Mechanistic Insights:

  • Acidic Hydrolysis: Protonation of the amide oxygen increases electrophilicity, enabling water attack.
  • Basic Hydrolysis: Hydroxide ion deprotonates the amide nitrogen, leading to tetrahedral intermediate collapse .

Oxidation

The methoxy group resists typical oxidation, but the pyrimidine ring undergoes controlled oxidation with peracids (e.g., mCPBA) to form N-oxides .

Example:
Pyrimidine+mCPBAPyrimidine N oxide(Yield 65 )\text{Pyrimidine}+\text{mCPBA}\rightarrow \text{Pyrimidine N oxide}\quad (\text{Yield 65 })

Reduction

The carboxamide group is reduced to a primary amine using LiAlH₄:
RCONH2LiAlH4RCH2NH2(Yield 50 )\text{RCONH}_2\xrightarrow{\text{LiAlH}_4}\text{RCH}_2\text{NH}_2\quad (\text{Yield 50 })
This reaction is less efficient compared to ester reductions due to the stability of the amide bond .

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) shows decomposition above 250°C, primarily via cleavage of the carboxamide bond. Photolytic studies indicate stability under UV light (λ > 300 nm) .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

Cell LineIC50 (µM)
RS4;11 (Acute Leukemia)38
LNCaP (Prostate Cancer)18
HCT116 (Colon Cancer)104

The compound's mechanism involves the modulation of specific pathways associated with tumor growth and proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity. Studies indicate that it exhibits inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown activity against lipoxygenase (LOX), an enzyme implicated in inflammatory responses. The following table summarizes its inhibitory activity:

CompoundIC50 (µM)Activity Type
This compound27.5LOX Inhibition
Comparison Compound52LOX Inhibition

These findings indicate that the compound may serve as a multi-target agent in therapeutic contexts where inflammation plays a critical role .

Material Science Applications

This compound is also being explored for its potential applications in material science. Its unique chemical structure allows for the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength.

Case Studies

Several case studies have documented the practical applications of this compound in real-world settings:

  • Case Study 1: Cancer Treatment Development
    • Researchers utilized this compound to develop a novel therapeutic regimen for treating acute leukemia, demonstrating significant tumor regression in animal models.
  • Case Study 2: Antimicrobial Formulations
    • The compound was incorporated into formulations aimed at combating resistant bacterial strains, showing improved efficacy compared to conventional antibiotics.

These case studies highlight the compound's versatility and potential impact across various fields of research.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best contextualized by comparing it with related pyrimidine carboxamides. Below is a detailed analysis:

Substituent Effects on Bioactivity

  • N-(4-Methoxyphenyl)-6-Methyl-4-(4-Methylphenyl)-2-Oxo-1H-Pyrimidine-5-Carboxamide ():

    • Substituents: Methoxyphenyl (electron-donating), methyl groups at positions 4 and 6, and a 2-oxo group.
    • Key Differences: The absence of a carbamoyl group and the presence of a 4-methylphenyl substituent likely reduce polarity compared to the target compound. Such modifications may enhance lipophilicity, affecting membrane permeability .
    • Activity: Pyrimidines with oxo/thioxo groups often exhibit antimicrobial activity , but specific data for this analog are unavailable.
  • N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine (): Substituents: Fluorophenyl (electron-withdrawing), methoxyphenyl aminomethyl, and methyl groups. Key Differences: The fluorophenyl group may improve metabolic stability, while the aminomethyl linker enables hydrogen bonding. Activity: Demonstrated antibacterial and antifungal effects due to optimized dihedral angles (e.g., 12.8° twist between pyrimidine and phenyl groups), facilitating interaction with microbial enzymes .
  • N-(4-Chloro/Methoxyphenyl)-3-Formyl-6-Methyl-4-Aryl-2-Thioxo-Tetrahydropyrimidine-5-Carboxamide (): Substituents: Thioxo group (vs. oxo in the target compound), chloro/methoxy groups. The target compound’s methoxy group may instead improve solubility .

Structural and Crystallographic Insights

  • Dihedral Angles and Conformation :
    • In , the pyrimidine ring forms dihedral angles of 12.8°–86.1° with substituents, influencing molecular packing and bioactivity. The target compound’s carbamoyl group may introduce similar conformational rigidity, promoting stable interactions with biological targets .
  • Hydrogen Bonding :
    • Intramolecular N–H⋯N bonds (e.g., in ) stabilize conformations. The carbamoyl group in the target compound could form additional hydrogen bonds (N–H⋯O), enhancing binding specificity .

Biological Activity

N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their pharmacological properties. The structural formula can be represented as follows:

C13H14N4O3\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_3

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in lipid metabolism and signaling pathways. Research indicates that compounds within this class can inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in the biosynthesis of bioactive lipids such as N-acylethanolamines (NAEs) .

1. Inhibition of NAPE-PLD

Studies have demonstrated that derivatives similar to this compound exhibit significant inhibitory effects on NAPE-PLD. For instance, a related compound was shown to have a half-maximal inhibitory concentration (IC50) in the low micromolar range, indicating potent enzymatic inhibition . This inhibition is crucial as it may lead to alterations in lipid signaling pathways involved in various physiological processes including pain modulation, appetite regulation, and emotional behavior.

2. Anti-Cancer Activity

Research has explored the anti-cancer potential of pyrimidine derivatives. Some studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents against tumors . The mechanism often involves the modulation of key signaling pathways that control cell proliferation and survival.

3. Case Studies

A notable case study examined the effects of a pyrimidine derivative on human cancer cell lines. The compound demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Comparative Biological Activity Table

Compound NameIC50 (µM)Target EnzymeBiological Effect
This compound0.5NAPE-PLDInhibition of lipid biosynthesis
LEI-4010.1NAPE-PLDModulation of emotional behavior
Pyrimidine derivative X0.65HIV IntegraseInhibition of viral DNA integration

Safety and Toxicology

Toxicological evaluations are critical for understanding the safety profile of new compounds. Preliminary studies on related carbamates indicate low toxicity at therapeutic doses; however, further investigations are necessary to establish comprehensive safety data for this compound specifically .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and amide bond formation.
  • Mass Spectrometry (LC-MS/HRMS): Confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding); SHELXL is widely used for refinement .
  • Elemental Analysis/HPLC: Validates purity (>95%) and stoichiometry .

How can researchers resolve contradictions in bioactivity data between this compound and its analogs?

Advanced
Contradictions often arise from structural variations (e.g., substituent electronic effects) or assay conditions. Mitigation strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically alter substituents (e.g., methoxy vs. chloro groups) to correlate structural features with activity .
  • Standardized Assays: Replicate studies under identical conditions (pH, temperature, cell lines).
  • Meta-Analysis: Compare data across published studies to identify trends or outliers .

What experimental designs are recommended to elucidate the compound’s mechanism of action?

Q. Advanced

  • Molecular Docking: Predict binding affinity to target enzymes/receptors (e.g., using AutoDock or Schrödinger Suite) .
  • Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics.
  • Mutagenesis Studies: Identify critical residues in target proteins by alanine scanning.
  • Cellular Assays: Measure downstream effects (e.g., apoptosis, enzyme inhibition) via Western blot or flow cytometry .

How should researchers assess the compound’s stability under experimental conditions?

Q. Basic

  • Thermogravimetric Analysis (TGA): Evaluates thermal stability.
  • pH Stability Studies: Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC.
  • Light Sensitivity Tests: Expose to UV/visible light and track changes using spectroscopic methods .

What computational tools are effective for predicting interactions with biological targets?

Q. Advanced

  • Molecular Dynamics (MD) Simulations: Simulate ligand-target complexes over time (e.g., GROMACS).
  • Free Energy Perturbation (FEP): Calculate binding free energy changes for mutagenesis predictions.
  • QSAR Models: Relate physicochemical properties (logP, polar surface area) to activity .

How can crystallization conditions be optimized for X-ray diffraction studies?

Q. Advanced

  • Solvent Screening: Test mixtures of polar/aprotic solvents (e.g., ethanol:DMSO).
  • Temperature Gradients: Use vapor diffusion at 4°C and 25°C.
  • Additives: Introduce co-crystallants (e.g., polyethylene glycol) to enhance crystal packing. Refinement with SHELXL ensures high-resolution data .

What strategies address low yields in large-scale synthesis?

Q. Advanced

  • Flow Chemistry: Improve reaction control and scalability.
  • Catalyst Optimization: Screen transition-metal catalysts (e.g., Pd/C) for coupling steps.
  • Process Analytical Technology (PAT): Monitor reactions in real-time via in-situ FTIR or Raman spectroscopy .

Q. Methodological Notes

  • Citations: References to SHELX (for crystallography) and coupling agents (DCC/DMAP) are critical for reproducibility .
  • Data Sources: Relied on peer-reviewed journals (e.g., Advanced Journal of Chemistry-Section A) and PubChem for structural validation, avoiding non-academic platforms.
  • Contradictions: Highlighted SAR and assay standardization to address bioactivity discrepancies .

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